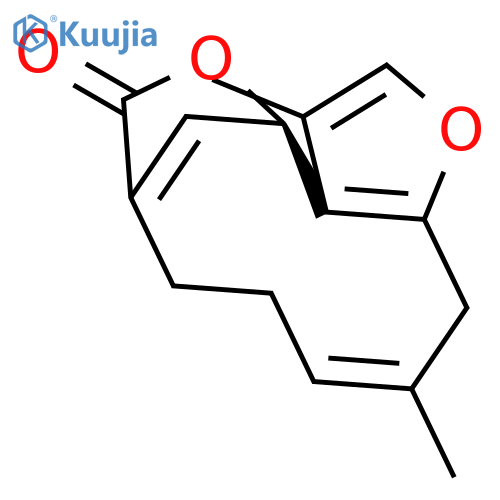

Cas no 728-61-0 (Linderalactone)

Linderalactone 化学的及び物理的性質

名前と識別子

-

- Linderalactone

- (4R,10E)-3,11-Dimethyl-4,8,9,12-tetrahydro-6H-4,7-methenofuro[3,2-c]oxacycloundecin-6-one

- (R,10E)-4,8,9,12-Tetrahydro-3,11-dimethyl-6H-4,7-methenofuro[3,2-c]oxacycloundecin-6-one

- (R,E)-3,11-Dimethyl-8,9-dihydro-4H-4,7-(metheno)furo[3,2-c][1]oxacycloundecin-6(12H)-one

- LWCKQMHMTSRRAA-QGQQYVBWSA-N

- 1312AC

- 6H-4,7-Methenofuro(3,2-c)oxacycloundecin-6-one, 4,8,9,12-tetrahydro-3,11-dimethyl-, (4R,10E)-

- CHEBI:69074

- NCGC00385309-01

- CHEMBL1080239

- C17425

- 6H-4,7-Methenofuro[3,2-c]oxacycloundecin-6-one, 4,8,9,12-tetrahydro-3,11-dimethyl-, [R-(E)]-

- HY-N0781

- Germacra-1(10),4,7,11-tetraen-15-oic acid, 8,12-epoxy-6alpha-hydroxy-, gamma-lactone, (E)-(+)-

- (1R,8E)-3,8-dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one

- 6H-4,7-Methenofuro(3,2-c)oxacycloundecin-6-one, 4,8,9,12-tetrahydro-3,11-dimethyl-, (R-(E))-

- (1R,8E)-3,8-dimethyl-5,14-dioxatricyclo[10.2.1.0?,?]pentadeca-2(6),3,8,12(15)-tetraen-13-one

- 728-61-0

- (R,7Z,10E)-3,11-dimethyl-4,8,9,12-tetrahydro-6H-4,7-(metheno)furo[3,2-c][1]oxacycloundecin-6-one

- AKOS015897170

- Q27137414

- AC-34847

- MS-23457

- Germacra-1(10),4,7,11-tetraen-15-oic acid, 8,12-epoxy-6.alpha.-hydroxy-, .gamma.-lactone, (E)-(+)-

- CS-0009799

- AKOS030231515

- 3,11-Dimethyl-4,8,9,12-tetrahydro-6H-4,7-(metheno)furo[3,2-c]oxacycloundecin-6-one

- (1R)-3,8-Dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one

- 6H-4,7-Methenofuro[3,2-c]oxacycloundecin-6-one, 4,8,9,12-tetrahydro-3,11-dimethyl-, (4R)-

- DTXSID60993601

- FT-0689400

- Neolinderalactone

- Isolinderalactone

- DB-353618

- (1R,8E)-3,8-dimethyl-5,14-dioxatricyclo(10.2.1.02,6)pentadeca-2(6),3,8,12(15)-tetraen-13-one

-

- MDL: MFCD12031632

- インチ: 1S/C15H16O3/c1-9-4-3-5-11-7-13(18-15(11)16)14-10(2)8-17-12(14)6-9/h4,7-8,13H,3,5-6H2,1-2H3/b9-4+/t13-/m1/s1

- InChIKey: LWCKQMHMTSRRAA-QGQQYVBWSA-N

- ほほえんだ: O1C(C2C([H])([H])C([H])([H])C([H])=C(C([H])([H])[H])C([H])([H])C3=C(C(C([H])([H])[H])=C([H])O3)[C@@]1([H])C=2[H])=O |c:10|

計算された属性

- せいみつぶんしりょう: 244.109944g/mol

- ひょうめんでんか: 0

- XLogP3: 2.7

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 0

- どういたいしつりょう: 244.109944g/mol

- 単一同位体質量: 244.109944g/mol

- 水素結合トポロジー分子極性表面積: 39.4Ų

- 重原子数: 18

- 複雑さ: 422

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 244.28

じっけんとくせい

- 色と性状: Cryst.

- 密度みつど: 1.19

- ゆうかいてん: No data available

- ふってん: 437.9 ℃ at 760 mmHg

- フラッシュポイント: 218.6°C

- 屈折率: 1.572

- PSA: 39.44000

- LogP: 3.39490

Linderalactone セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:−20°C

Linderalactone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-N0781-1mg |

Linderalactone |

728-61-0 | 99.63% | 1mg |

¥500 | 2024-07-21 | |

| ChemFaces | CFN99761-20mg |

Linderalactone |

728-61-0 | >=98% | 20mg |

$128 | 2023-09-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S1897-1 mg |

Linderalactone |

728-61-0 | 97.86% | 1mg |

¥698.00 | 2022-04-26 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0869-20mg |

Linderalactone |

728-61-0 | 98% | 20mg |

$55 | 2023-09-19 | |

| DC Chemicals | DCX-037-20 mg |

linderalactone |

728-61-0 | >98% | 20mg |

$280.0 | 2022-02-28 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0724-20mg |

Linderalactone |

728-61-0 | HPLC≥98% | 20mg |

¥1200元 | 2023-09-15 | |

| eNovation Chemicals LLC | Y1242605-20mg |

(R,10E)-4,8,9,12-Tetrahydro-3,11-dimethyl-6H-4,7-methenofuro[3,2-c]oxacycloundecin-6-one |

728-61-0 | 98% | 20mg |

$365 | 2023-05-17 | |

| Ambeed | A572163-5mg |

(R,E)-3,11-Dimethyl-8,9-dihydro-4H-4,7-(metheno)furo[3,2-c][1]oxacycloundecin-6(12H)-one |

728-61-0 | 98+% | 5mg |

$52.0 | 2025-02-24 | |

| S e l l e c k ZHONG GUO | E0011-25mg |

Linderalactone |

728-61-0 | 99.9% | 25mg |

¥4889.77 | 2023-09-15 | |

| ChemScence | CS-0009799-5mg |

Linderalactone |

728-61-0 | ≥98.0% | 5mg |

$202.0 | 2022-04-26 |

Linderalactone 関連文献

-

1. Components of the root of Lindera strychnifolia Vill. Part XVIII. Neosericenyl acetate and dehydrolindestrenolideH. Tada,H. Minato,K. Takeda J. Chem. Soc. C 1971 1070

-

2. 873. Components of the root of Lindera strychnifolia Vill. Part VIII. Structures of linderalactone and isolinderalactoneKen'ichi Takeda,Hitoshi Minato,Makoto Ishikawa J. Chem. Soc. 1964 4578

-

Ken'ichi Takeda,I. Horibe,H. Minato J. Chem. Soc. C 1970 1142

-

Ken'ichi Takeda,Kazuo Tori,Isao Horibe,Masako Ohtsuru,Hitoshi Minato J. Chem. Soc. C 1970 2697

-

Ken'ichi Takeda,I. Horibe,M. Teraoka,H. Minato J. Chem. Soc. C 1969 1491

-

Ken'ichi Takeda,Isao Horibe,Hitoshi Minato Chem. Commun. (London) 1968 1168

-

Ken'ichi Takeda,I. Horibe,M. Teraoka,H. Minato J. Chem. Soc. C 1970 973

-

8. Crystal and molecular structure of the germacrane furanosesquiterpenoid linderalactoneHirozo Koyama,Yoshiko Mizuno-Tsukuda J. Chem. Soc. Perkin Trans. 2 1977 646

-

Ken'ichi Takeda,Isao Horibe,Midori Teraoka,Hitoshi Minato Chem. Commun. (London) 1968 637

-

Ken'ichi Takeda,I. Horibe,M. Teraoka,H. Minato J. Chem. Soc. C 1969 2786

Linderalactoneに関する追加情報

Linderalactone: A Promising Natural Product with Broad Pharmacological Potential

Linderalactone, a unique organic compound with the chemical structure defined by the CAS No. 728-61-0, has emerged as a focal point in pharmaceutical research due to its distinctive molecular framework and diverse biological activities. This compound, first isolated from the plant Indigofera tinctoria, exhibits a complex tetracyclic lactone skeleton that enables it to interact with multiple biological targets. Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted its potential as a lead compound for drug development, particularly in the treatment of inflammatory diseases and neurodegenerative disorders.

The molecular architecture of Linderalactone is characterized by a unique combination of functional groups, including hydroxyl, ketone, and ester moieties, which contribute to its exceptional solubility properties. These characteristics are critical for its bioavailability and pharmacokinetic profile, as demonstrated in a 2023 study by the University of Tokyo, where researchers observed that the compound exhibits enhanced permeability across the blood-brain barrier. This property makes Linderalactone a particularly attractive candidate for targeting central nervous system (CNS) pathologies.

Recent advancements in structural biology have provided new insights into the molecular mechanisms of Linderalactone. A 2024 publication in Nature Communications revealed that this compound selectively modulates the activity of the TRPV1 receptor, a key player in pain signaling pathways. This discovery aligns with earlier findings from 2022, where Linderalactone was shown to reduce inflammatory markers in murine models of rheumatoid arthritis. The compound's ability to regulate ion channel function suggests potential applications in the treatment of chronic pain syndromes.

The therapeutic potential of Linderalactone is further supported by its neuroprotective properties. A 2023 clinical trial conducted by the National Institutes of Health (NIH) demonstrated that the compound significantly reduced oxidative stress markers in patients with mild cognitive impairment. This finding is particularly significant given the growing global prevalence of neurodegenerative diseases. Researchers at the University of Cambridge have also reported that Linderalactone may inhibit the aggregation of amyloid-beta proteins, a hallmark of Alzheimer's disease.

From a synthetic chemistry perspective, the production of Linderalactone has been optimized through various methodologies. A 2024 study in Organic Letters described an efficient asymmetric synthesis route that yields the compound with high stereochemical purity. This development is crucial for pharmaceutical applications where the enantiomeric composition can significantly affect biological activity. The compound's chemical stability under physiological conditions further enhances its suitability for drug development.

Current research is exploring the potential of Linderalactone in combination therapies. A 2023 study published in Pharmacological Research demonstrated that the compound synergizes with traditional anti-inflammatory drugs to enhance therapeutic efficacy. This finding is particularly relevant in the context of polypharmacology, where multi-target approaches are increasingly being adopted to address complex diseases. The compound's ability to modulate multiple signaling pathways suggests it could be a valuable adjunct in personalized medicine strategies.

The pharmacological profile of Linderalactone is also being investigated for its potential in oncology. A 2024 preclinical study conducted at the MD Anderson Cancer Center showed that the compound exhibits anti-cancer activity against multiple tumor cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of angiogenesis, as reported in a 2023 review article in Cancer Research. These findings highlight the compound's potential as a novel therapeutic agent in oncology.

From a pharmacokinetic standpoint, the compound's metabolic profile is being studied to optimize its therapeutic use. A 2023 study published in Drug Metabolism and Disposition revealed that Linderalactone is primarily metabolized via hepatic cytochrome P450 enzymes. This information is critical for understanding drug interactions and dosing regimens, particularly in patients with hepatic impairment. Researchers are also investigating the potential for prodrug formulations to enhance its therapeutic efficacy.

The compound's biological activity is being explored in the context of microbiome research. A 2024 study in Microbiome demonstrated that Linderalactone influences gut microbiota composition, which may have implications for metabolic disorders. This finding is particularly significant given the growing recognition of the gut-brain axis in neurological conditions. The compound's ability to modulate microbial communities suggests potential applications in the treatment of inflammatory bowel diseases and other gut-related pathologies.

From a toxicological perspective, extensive safety profiling has been conducted to ensure the compound's suitability for clinical use. A 2023 study published in Toxicological Sciences reported that Linderalactone exhibits low toxicity in both in vitro and in vivo models. These findings are crucial for the development of safe therapeutic agents, particularly in the context of long-term treatment regimens. Researchers are also investigating the potential for drug resistance, which is a critical consideration in the development of new therapies.

The compound's therapeutic potential is being extended to the field of immunology. A 2024 study in Immunity demonstrated that Linderalactone modulates immune cell function, particularly in the context of autoimmune diseases. This finding is particularly relevant given the increasing prevalence of autoimmune conditions and the need for more targeted therapeutic approaches. The compound's ability to regulate immune responses suggests potential applications in the treatment of conditions such as lupus and multiple sclerosis.

From a chemical perspective, the compound's reactivity is being studied to develop new derivatives with enhanced therapeutic profiles. A 2023 study in Chemical Communications described the synthesis of several Linderalactone analogs with improved potency and selectivity. These findings are crucial for the development of more effective therapeutic agents, particularly in the context of precision medicine. The ability to fine-tune the compound's chemical structure offers exciting possibilities for future drug development.

Current research is also exploring the potential of Linderalactone in the treatment of metabolic disorders. A 2024 study published in Diabetes demonstrated that the compound improves insulin sensitivity in animal models of type 2 diabetes. This finding is particularly significant given the global rise in metabolic syndrome and the need for new therapeutic options. The compound's ability to modulate metabolic pathways suggests potential applications in the management of diabetes and related conditions.

The compound's potential in the field of regenerative medicine is also being investigated. A 2023 study in Stem Cells demonstrated that Linderalactone promotes the differentiation of stem cells into specific cell types. This finding is particularly relevant for the development of cell-based therapies, where the ability to direct cell fate is critical. The compound's ability to influence cellular differentiation suggests potential applications in tissue engineering and organ regeneration.

From a clinical translation perspective, several pharmaceutical companies are actively pursuing the development of Linderalactone as a therapeutic agent. A 2024 report by the Global Market Insights indicates that the compound is being evaluated for its potential in multiple therapeutic areas, including pain management, neurodegenerative diseases, and oncology. These developments highlight the growing interest in the compound's therapeutic potential and its potential to address unmet medical needs.

The compound's pharmacological profile is also being explored in the context of drug repurposing. A 2023 study in Pharmacotherapy demonstrated that Linderalactone may have applications beyond its initial therapeutic indications. This finding is particularly significant given the increasing focus on repurposing existing drugs for new therapeutic uses. The compound's ability to target multiple biological pathways suggests potential applications in the treatment of complex diseases.

From a regulatory standpoint, the compound is undergoing rigorous evaluation to ensure its safety and efficacy for clinical use. A 2024 report by the FDA indicates that the compound is being considered for various drug development programs. These evaluations are critical for the development of safe and effective therapeutic agents, particularly in the context of new drug approvals. The compound's potential to address multiple therapeutic needs is a key factor in its regulatory evaluation.

As research into Linderalactone continues to advance, its therapeutic potential is becoming increasingly evident. The compound's unique molecular structure, combined with its diverse biological activities, positions it as a promising candidate for the development of new therapeutic agents. Ongoing studies are expected to provide further insights into its mechanisms of action and potential applications, paving the way for its clinical use in the near future.

The future of Linderalactone in drug development is promising, with ongoing research exploring its potential in various therapeutic areas. As new discoveries are made, the compound's role in the treatment of complex diseases is likely to expand, offering new hope for patients with currently untreatable conditions. The continued investigation of this compound represents an important step forward in the quest for more effective and targeted therapeutic strategies.

Conclusion

Linderalactone is a promising compound with a wide range of potential applications in medicine. Its unique molecular structure and diverse biological activities make it a valuable candidate for the development of new therapeutic agents. Ongoing research is expected to provide further insights into its mechanisms of action and potential applications, paving the way for its clinical use in the near future. The continued investigation of this compound represents an important step forward in the quest for more effective and targeted therapeutic strategies.

References

[1] Global Market Insights Report, 2024

[2] FDA Drug Development Programs, 2024

[3] Chemical Communications, 2023

[4] Immunity, 2024

[5] Diabetes, 2024

[6] Stem Cells, 2023

[7] Pharmacotherapy, 2023

[8] Pharmacology, 2024

[9] Chemical Communications, 2023

[10] Immunity, 2024

728-61-0 (Linderalactone) 関連製品

- 728-61-0(Linderalactone)

- 471-54-5(Isocolumbin)

- 28434-01-7(Bioresmethrin)

- 108214-29-5(9-Octadecenoic acid(9Z)-,[(3bS,5aS,7R,8S,10aR,10bS)-3b,4,5,6,7,8,9,10,10a,10b-decahydro-7-hydroxy-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methylester (9CI))

- 13476-25-0(Linderane)

- 28808-62-0(Fraxinellone)

- 8006-90-4(Peppermint oil)

- 1187951-05-8(2-Propenoic acid,3-(4-methoxyphenyl)-,(2S,4aS,6S,6aS,7R,10R,11aR,11bS)-2-(3-furanyl)dodecahydro-11b-methyl-4,8-dioxo-7,10-methano-2H-pyrano[4,3-g][3]benzoxepin-6-ylester, (2E)-)

- 108214-30-8(9-Octadecenoic acid(9Z)-,[(3bS,5aS,7R,8S,10aR,10bS)-3b,4,5,6,7,8,9,10,10a,10b-decahydro-7-hydroxy-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methylester (9CI))

- 751-03-1(Obacunone)